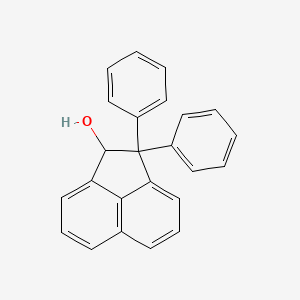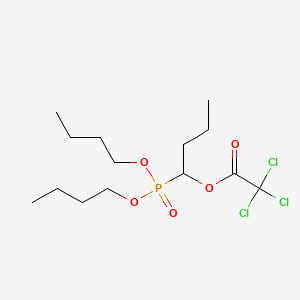![molecular formula C15H15N2O8- B14443325 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate CAS No. 78822-23-8](/img/structure/B14443325.png)
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate is a complex organic compound with a unique structure that includes an azetidinone ring, a nitrophenyl group, and a carbonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate typically involves multiple steps, starting with the preparation of the azetidinone ring. This can be achieved through the cyclization of a suitable β-lactam precursor. The nitrophenyl group is introduced via a nitration reaction, and the carbonate ester is formed through a reaction with phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate ester under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted carbonate esters.
Aplicaciones Científicas De Investigación
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The nitrophenyl group can interact with cellular components, leading to various biological effects. The carbonate ester can be hydrolyzed to release active intermediates that exert their effects through different pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-phenylpropyl carbonate
- 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-methylphenyl)propyl carbonate
- 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-chlorophenyl)propyl carbonate
Uniqueness
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
78822-23-8 |
|---|---|
Fórmula molecular |
C15H15N2O8- |
Peso molecular |
351.29 g/mol |
Nombre IUPAC |
[2-(2-acetyloxy-4-oxoazetidin-3-yl)-1-(4-nitrophenyl)propyl] carbonate |
InChI |
InChI=1S/C15H16N2O8/c1-7(11-13(19)16-14(11)24-8(2)18)12(25-15(20)21)9-3-5-10(6-4-9)17(22)23/h3-7,11-12,14H,1-2H3,(H,16,19)(H,20,21)/p-1 |
Clave InChI |
RJCRGLFIQUVMLY-UHFFFAOYSA-M |
SMILES canónico |
CC(C1C(NC1=O)OC(=O)C)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)

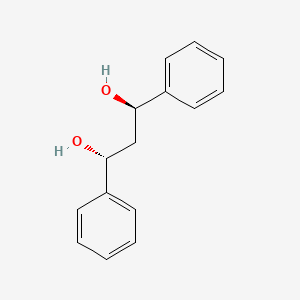

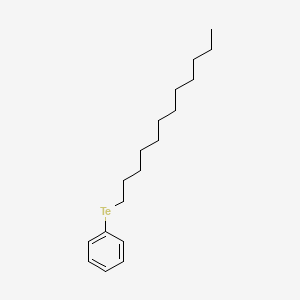
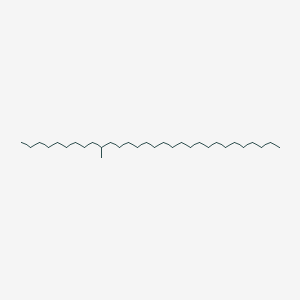

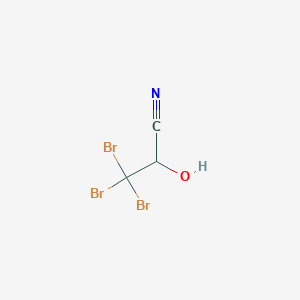

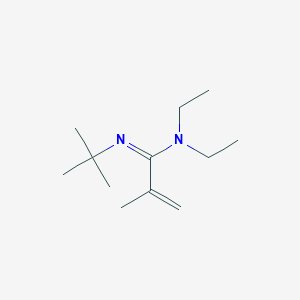
![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
